molecular formula C8H15NO2 B099962 2-Methyl-2-morpholinopropanal CAS No. 16042-91-4

2-Methyl-2-morpholinopropanal

Cat. No.: B099962
CAS No.: 16042-91-4
M. Wt: 157.21 g/mol
InChI Key: WWILHZQYNPQALT-UHFFFAOYSA-N
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Description

2-Methyl-2-morpholinopropanal is an organic compound with the molecular formula C8H15NO2. It is a heterocyclic compound that contains a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom. This compound is used in various chemical synthesis processes and has applications in pharmaceuticals and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-morpholinopropanal can be synthesized through several methods. One common method involves the reaction of morpholine with isobutyraldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and subjected to precise temperature and pressure conditions. The product is then purified through distillation or crystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-morpholinopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-morpholinopropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-morpholinopropanal involves its interaction with specific molecular targets. It has been shown to inhibit tumor cell proliferation, although the exact pathways and molecular targets are not fully understood. Research suggests that it may interfere with cellular signaling pathways that regulate cell growth and division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-morpholinopropanal is unique due to its specific structure, which includes a morpholine ring and an aldehyde functional group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

2-methyl-2-morpholin-4-ylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,7-10)9-3-5-11-6-4-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWILHZQYNPQALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377236
Record name 2-methyl-2-morpholinopropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16042-91-4
Record name 2-methyl-2-morpholinopropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(morpholin-4-yl)propanal
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